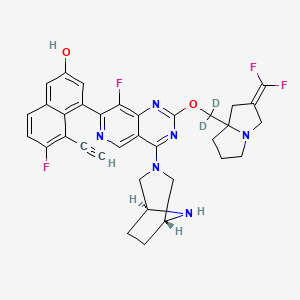
Krasg12D-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Krasg12D-IN-1 is a small-molecule inhibitor specifically designed to target the KRAS G12D mutation, which is frequently found in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . This compound aims to inhibit this aberrant signaling pathway, offering a potential therapeutic option for patients with KRAS G12D-driven cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12D-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions . Common reagents used in these reactions include palladium catalysts, organic solvents, and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yields and purity . This involves scaling up the synthetic routes, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization . Quality control measures are essential to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Krasg12D-IN-1 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties . These derivatives can be further studied to understand their potential therapeutic applications .
Scientific Research Applications
Krasg12D-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Krasg12D-IN-1 exerts its effects by binding to the KRAS G12D protein and inhibiting its activity . This binding prevents the protein from interacting with downstream signaling molecules, thereby blocking the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . The inhibition of these pathways leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Krasg12D-IN-1, including:
MRTX1133: A potent KRAS G12D inhibitor that has shown promising results in preclinical studies.
TH-Z835: Another KRAS G12D inhibitor that forms a salt bridge with the Asp12 residue of the KRAS protein.
Deuterated Compounds: These compounds have been designed to enhance the stability and efficacy of KRAS G12D inhibitors by replacing hydrogen atoms with deuterium.
Uniqueness of this compound
This compound stands out due to its high specificity and binding affinity for the KRAS G12D protein . Its unique chemical structure allows it to effectively inhibit the KRAS G12D mutation, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C34H30F4N6O2 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C34H30F4N6O2/c1-2-23-26(35)7-4-18-10-22(45)11-24(27(18)23)29-28(36)30-25(13-39-29)32(43-15-20-5-6-21(16-43)40-20)42-33(41-30)46-17-34-8-3-9-44(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,20-21,40,45H,3,5-6,8-9,12,14-17H2/t20-,21+,34?/i17D2 |
InChI Key |
CPGQPOXVSPWIPH-OSKRIYFASA-N |
Isomeric SMILES |
[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)F |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















